4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

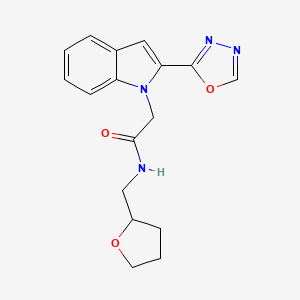

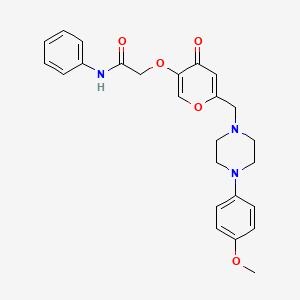

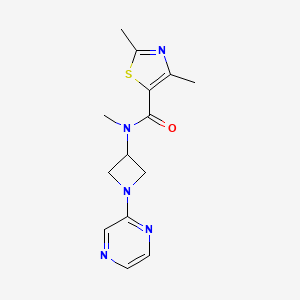

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a chemical compound with the empirical formula C12H7ClO4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid contains a total of 25 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic carboxylic acid, and 1 aldehyde .Physical And Chemical Properties Analysis

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a solid substance . It has a molecular weight of 250.63 . The SMILES string representation of its structure is OC(=O)c1ccc(Cl)c(c1)-c2ccc(C=O)o2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Synthesis of Novel Antimicrobial Agents : One application of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid derivatives is in the synthesis of antimicrobial agents. A study demonstrated the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives using 5-chloro-2-[(chloroacetyl)amino]benzoic acid. These compounds exhibited potential antibacterial and antifungal activities, highlighting the role of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid derivatives in developing new antimicrobial treatments (Chaitanya, Guguloth, Damodhar, & An, 2017).

Fluorescent Chemosensors for Ion Detection : Another application is in the creation of fluorescent chemosensors for detecting ions like cyanide and mercury. A study introduced imidazole-based compounds derived from 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid that can act as reversible luminescent sensors. These sensors showed selective quenching of fluorescence in the presence of CN- ions and could be used for detecting Hg2+ ions, demonstrating the compound's role in environmental monitoring and safety (Emandi, Flanagan, & Senge, 2018).

Crystal Structure and DFT Study : The compound is also used in crystal structure and Density Functional Theory (DFT) studies. For example, a study involving the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free conditions. It provided insights into the molecular structure, intermolecular interactions, and π-π stacking in crystal structures (Sapari et al., 2019).

Water Purification Studies : Derivatives of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid have been studied for their potential in water purification processes. A research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide included derivatives of benzoic acid, such as 4-chlorophenol, indicating the significance of these compounds in environmental applications (Matthews, 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-(5-formylfuran-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSDWOSTYMAMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)

![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)

![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)

![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)